molecular formula C6H16N3OP B14174659 2-(Dimethylamino)-1,3-dimethyltetrahydro-1,3,2-diazaphosphole 2-oxide CAS No. 7778-06-5

2-(Dimethylamino)-1,3-dimethyltetrahydro-1,3,2-diazaphosphole 2-oxide

Cat. No.: B14174659
CAS No.: 7778-06-5
M. Wt: 177.18 g/mol
InChI Key: PTUNVBFYPJJYOY-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-1,3-dimethyltetrahydro-1,3,2-diazaphosphole 2-oxide is a compound of interest in various scientific fields due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)-1,3-dimethyltetrahydro-1,3,2-diazaphosphole 2-oxide typically involves the reaction of dimethylamine with a suitable phosphorus-containing precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The reaction mixture is then purified using techniques such as distillation, crystallization, or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)-1,3-dimethyltetrahydro-1,3,2-diazaphosphole 2-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the compound to lower oxidation state products.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.

Scientific Research Applications

2-(Dimethylamino)-1,3-dimethyltetrahydro-1,3,2-diazaphosphole 2-oxide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-1,3-dimethyltetrahydro-1,3,2-diazaphosphole 2-oxide involves its interaction with molecular targets through its reactive functional groups. The dimethylamino group and the diazaphosphole ring can participate in various chemical reactions, leading to the formation of new compounds and the modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethyl methacrylate: A compound with similar dimethylamino functionality.

    N,N-Dimethylaminoethyl acrylate: Another compound with a dimethylamino group.

Uniqueness

2-(Dimethylamino)-1,3-dimethyltetrahydro-1,3,2-diazaphosphole 2-oxide is unique due to the presence of the diazaphosphole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

7778-06-5

Molecular Formula

C6H16N3OP

Molecular Weight

177.18 g/mol

IUPAC Name

N,N,1,3-tetramethyl-2-oxo-1,3,2λ5-diazaphospholidin-2-amine

InChI

InChI=1S/C6H16N3OP/c1-7(2)11(10)8(3)5-6-9(11)4/h5-6H2,1-4H3

InChI Key

PTUNVBFYPJJYOY-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(P1(=O)N(C)C)C

Origin of Product

United States

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